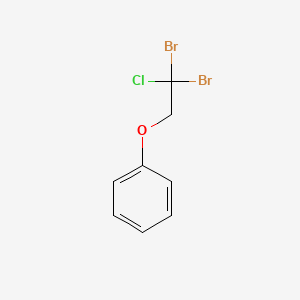
(2,2-Dibromo-2-chloroethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dibromo-2-chloroethoxy)benzene is a chemical compound with the molecular formula C8H7Br2ClO It is characterized by the presence of two bromine atoms, one chlorine atom, and an ethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dibromo-2-chloroethoxy)benzene typically involves the reaction of 2-chloroethanol with bromine in the presence of a catalyst. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
C6H5OCH2CH2Cl+Br2→C6H5OCH2CHBr2Cl
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dibromo-2-chloroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce various oxidized products.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2,2-Dibromo-2-chloroethoxy)benzene is used as an intermediate in the synthesis of more complex organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology and Medicine
In biological and medical research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool for studying biochemical pathways.
Industry
In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable for creating materials with specific characteristics.
Mécanisme D'action
The mechanism of action of (2,2-Dibromo-2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Chloroethoxy)benzene: A related compound with a similar structure but without the bromine atoms.
(2-Bromoethoxy)benzene: Another similar compound with only one bromine atom.
Uniqueness
(2,2-Dibromo-2-chloroethoxy)benzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties. These properties can be leveraged in various applications, making it a versatile compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
79042-73-2 |
|---|---|
Formule moléculaire |
C8H7Br2ClO |
Poids moléculaire |
314.40 g/mol |
Nom IUPAC |
(2,2-dibromo-2-chloroethoxy)benzene |
InChI |
InChI=1S/C8H7Br2ClO/c9-8(10,11)6-12-7-4-2-1-3-5-7/h1-5H,6H2 |
Clé InChI |
TYVVXDOECWGYFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC(Cl)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



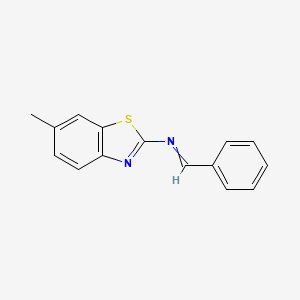
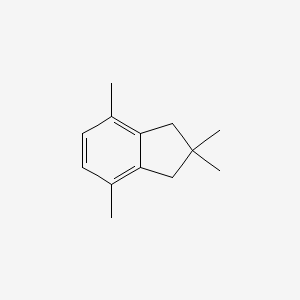

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
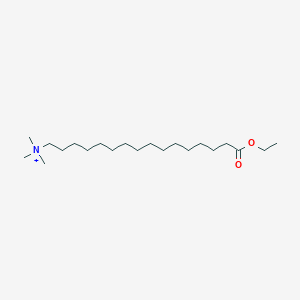
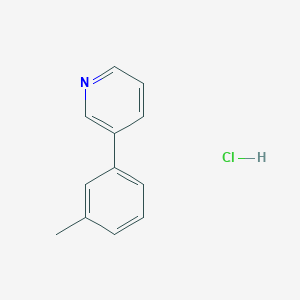
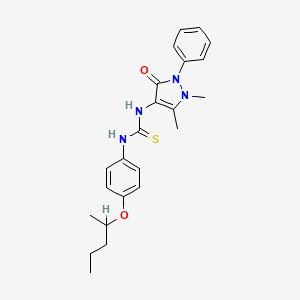
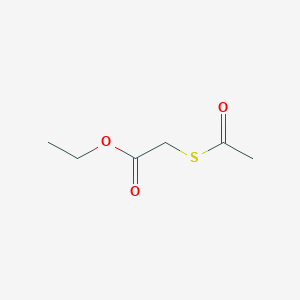
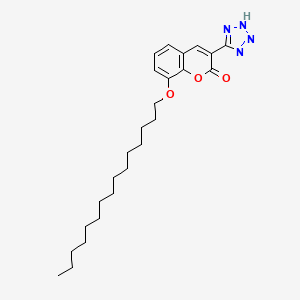

![N,N'-[Oxydi(4,1-phenylene)]dioctadecanamide](/img/structure/B14448084.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)

